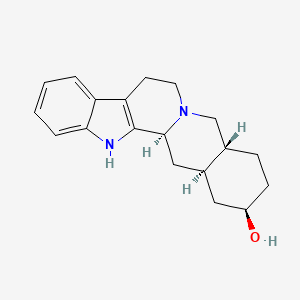
Epiyohimbol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-yohimbol is a 17-yohimbol.
Wissenschaftliche Forschungsanwendungen
Translational Research Applications
Epiyohimbol's potential can be explored through translational research. Translational research (TR) emphasizes translating scientific discoveries into practical applications, impacting population health. Epidemiology plays a critical role in this process, enabling the transition of discoveries like Epiyohimbol from basic science to clinical and public health applications. This approach involves various phases, from exploring basic scientific discoveries to evaluating their efficacy, assessing barriers to implementation, and finally, evaluating their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).
Metabolomics in Epidemiologic Research
Metabolomics, the study of small metabolites in biological samples, can be crucial in understanding Epiyohimbol's effects. It offers an unprecedented opportunity to measure environmental and other exposures more precisely, which is essential in epidemiologic research. Advances in this field, including improved sample handling and automated methods, have made metabolomics a growing force in epidemiology, potentially applicable to studying substances like Epiyohimbol (Tzoulaki, Ebbels, Valdes, Elliott, & Ioannidis, 2014).
Implementation in Scientific Studies
The integration of Epiyohimbol in scientific studies can benefit from the principles of reproducible research. Reproducibility is vital in epidemiology, especially for findings that inform policy decisions. This standard involves making datasets and software available for verifying results and conducting alternative analyses, which could be significant for research involving Epiyohimbol (Peng, Dominici, & Zeger, 2006).
Isolation and Identification
Epiyohimbol was identified among other indole alkaloids from the leaves and bark of Hunteria zeylanica, marking its discovery from a natural source. This isolation process is a fundamental step in understanding the compound's properties and potential applications in scientific research (Arambewela & Khuong-Huu, 1981).
Eigenschaften
CAS-Nummer |
439-70-3 |
|---|---|
Produktname |
Epiyohimbol |
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(1S,15R,18R,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14+,18-/m0/s1 |
InChI-Schlüssel |
YZHQOLWNBFSHQZ-FLTUCWPJSA-N |
Isomerische SMILES |
C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@@H]1O)NC5=CC=CC=C45 |
SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
Kanonische SMILES |
C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




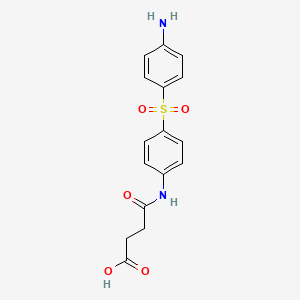
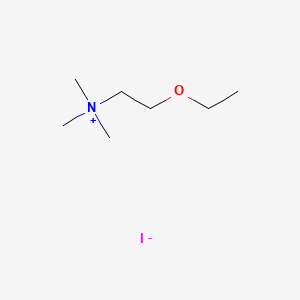
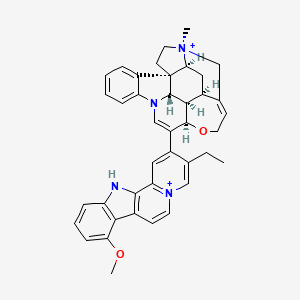

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N'-(3-fluorophenyl)-N-(3-pyridinyl)butanediamide](/img/structure/B1206747.png)
![N-[(4-methoxyphenyl)methyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide](/img/structure/B1206748.png)

![N-[4-(2,5-dimethyl-1-pyrrolyl)phenyl]benzamide](/img/structure/B1206752.png)

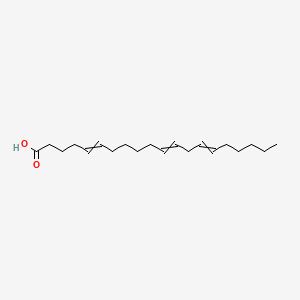
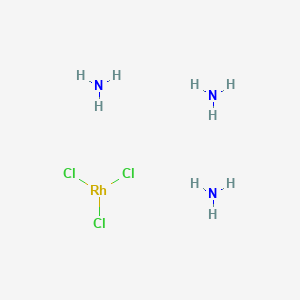

![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,14S,16S)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1206762.png)